molecular formula C7H8BrCl2N B2663299 2-bromo-3-chloro-N-methylaniline hydrochloride CAS No. 2413874-97-0

2-bromo-3-chloro-N-methylaniline hydrochloride

Cat. No.: B2663299
CAS No.: 2413874-97-0
M. Wt: 256.95
InChI Key: UTZZILXFEZHREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-3-chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-chloro-N-methylaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-3-chloro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic reactions. These interactions can affect the compound’s reactivity and its ability to form bonds with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-chloro-N-methylaniline hydrochloride is unique due to the specific positions of the bromine, chlorine, and methyl groups on the aniline ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2-bromo-3-chloro-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZPRHCQXPGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.